Cas no 689772-27-8 (ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate)

ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 4-amino-3-(2-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate
- ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
- Ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
- ethyl 4-amino-3-(2-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
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- インチ: 1S/C14H16N2O3S2/c1-3-18-10-8-6-5-7-9(10)16-12(15)11(21-14(16)20)13(17)19-4-2/h5-8H,3-4,15H2,1-2H3
- InChIKey: IYMWOPUOALDTAC-UHFFFAOYSA-N
- SMILES: S1C(N(C(=C1C(=O)OCC)N)C1C=CC=CC=1OCC)=S
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 6
- 複雑さ: 454
- トポロジー分子極性表面積: 122
- XLogP3: 3.4
ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6548-4272-5μmol |
ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate |
689772-27-8 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6548-4272-10μmol |
ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate |
689772-27-8 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6548-4272-25mg |
ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate |
689772-27-8 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6548-4272-10mg |
ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate |
689772-27-8 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6548-4272-2mg |
ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate |
689772-27-8 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6548-4272-20μmol |
ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate |
689772-27-8 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6548-4272-1mg |
ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate |
689772-27-8 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6548-4272-4mg |
ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate |
689772-27-8 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6548-4272-15mg |
ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate |
689772-27-8 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6548-4272-75mg |
ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate |
689772-27-8 | 75mg |
$208.0 | 2023-09-08 |
ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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9. Back matter
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylateに関する追加情報
Ethyl 4-Amino-3-(2-Ethoxyphenyl)-2-Sulfanylidene-2,3-Dihydro-1,3-Thiazole-5-Carboxylate (CAS No. 689772-27-8)
Ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS No. 689772-27-8) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
The structure of ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is characterized by a thiazole ring system substituted with an amino group, an ethoxyphenyl moiety, and an ethyl ester group. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a valuable candidate for various pharmaceutical applications.
Recent research has highlighted the potential of ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate in the treatment of various diseases. For instance, a study published in the *Journal of Medicinal Chemistry* reported that this compound exhibits potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell walls and membranes, leading to cell death.
In addition to its antimicrobial properties, ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has shown promise in cancer therapy. Preclinical studies have demonstrated that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The selective cytotoxicity is attributed to its ability to interfere with key signaling pathways involved in cell proliferation and survival.
The synthesis of ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves several steps and requires precise control over reaction conditions to ensure high yield and purity. A typical synthetic route involves the condensation of 4-aminothiazole with an appropriate aldehyde or ketone followed by esterification with ethanol. The resulting product is then purified using techniques such as column chromatography or recrystallization.
One of the key challenges in the development of ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate as a therapeutic agent is its pharmacokinetic profile. Studies have shown that the compound has good oral bioavailability and a favorable distribution pattern in tissues. However, further optimization may be necessary to enhance its stability and reduce potential side effects.
From a toxicological perspective, preliminary studies indicate that ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is well-tolerated at therapeutic doses. However, more comprehensive toxicity assessments are required to ensure its safety for long-term use in humans. These assessments will include evaluations of genotoxicity, mutagenicity, and reproductive toxicity.
The clinical potential of ethyl 4-amino-3-(2-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is currently being explored through various preclinical and early-stage clinical trials. Early results are promising, with the compound showing efficacy in animal models of infection and cancer. If these findings are confirmed in larger human trials, this compound could become a valuable addition to the arsenal of therapeutic agents available for treating these conditions.
In conclusion, ethyl 4-amino-3-(2-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS No. 689772-27) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As more studies are conducted and our understanding of its mechanisms deepens, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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